molecular formula C8H19NO B8710688 2-Octanol, 1-amino- CAS No. 4255-35-0

2-Octanol, 1-amino-

Cat. No. B8710688
Key on ui cas rn: 4255-35-0
M. Wt: 145.24 g/mol
InChI Key: MPGVRLGIUWFEPA-UHFFFAOYSA-N
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Patent
US04189550

Procedure details

One-thousand one-hundred grams of ammonia gas was introduced into a mixture of 6 liters of ethanol and 1 liter of water and within 30 minutes there were dropped in at room temperature 320 grams of 1,2-epoxyoctane. The mixture was left at room temperature for 70 minutes under gentle stirring, then the solvent and excess ammonia drawn off and the residue rectified in a vacuum. There were obtained 277.6 grams (77.1% of theory) of 2-hydroxyoctyl amine having a boiling point (0.4 mm Hg) of 80° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77.1%

Identifiers

REACTION_CXSMILES
[NH3:1].C(O)C.[O:5]1[CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6]1>O>[OH:5][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][NH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
6 L
Type
reactant
Smiles
C(C)O
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
320 g
Type
reactant
Smiles
O1CC1CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
OC(CN)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 277.6 g
YIELD: PERCENTYIELD 77.1%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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